2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde
CAS No.: 314746-80-0
Cat. No.: VC2320961
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314746-80-0 |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | 2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
| Standard InChI | InChI=1S/C15H13N3O3/c1-10-4-5-13-17-14(16-7-11-3-2-6-21-11)12(9-19)15(20)18(13)8-10/h2-6,8-9,16H,7H2,1H3 |
| Standard InChI Key | MMFBWAYVOBIYEV-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=C(C2=O)C=O)NCC3=CC=CO3)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=O)NCC3=CC=CO3)C=C1 |
Introduction
Chemical Structure and Properties
Structural Features
2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde possesses several distinctive structural features that define its chemical and potential biological behavior. The compound contains a pyrido[1,2-a]pyrimidine core structure, which comprises a pyridine ring fused with a pyrimidine ring in a specific orientation . This core scaffold is functionalized with multiple groups: a methyl group at the 7-position, a carbonyl group at the 4-position forming the oxo component, a secondary amine linkage to a furylmethyl group at the 2-position, and an aldehyde group at the 3-position .
The presence of these diverse functional groups creates a multifaceted molecule with potential for various chemical interactions and biological activities. The furan ring, a five-membered oxygen-containing heterocycle, contributes to the compound's electronic characteristics and potential hydrogen-bonding capabilities. The aldehyde functional group provides a reactive site for potential condensation reactions and nucleophilic additions, which may be valuable for further derivatization or for interactions with biological macromolecules .
The compound likely exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and possibly lower alcohols, while demonstrating limited solubility in water. The presence of the aldehyde group may lead to reactivity under certain conditions, particularly with nucleophiles, which could influence its stability in solution.
Structural Significance in Heterocyclic Chemistry
Comparative Analysis with Related Compounds
The structural architecture of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde places it within an important class of heterocyclic compounds that demonstrate significant pharmacological potential. Compared to other pyrido-pyrimidine derivatives, this compound possesses unique features that may influence its biological activity profile. Similar heterocyclic systems, such as pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines, have demonstrated diverse biological activities, including PI3 kinase inhibition, phosphodiesterase type 4 inhibition, and antimicrobial properties .
The integration of a furan moiety through a methylene bridge to the pyrimidine ring distinguishes this compound from other pyrido-pyrimidine derivatives. This structural element may contribute to specific interactions with biological targets, potentially conferring unique pharmacological properties. Related compounds with different heterocyclic substituents have shown varying degrees of biological activity, suggesting that the furylmethyl group could play a pivotal role in determining this compound's biological profile .
Electronic and Conformational Analysis
The electronic configuration of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is characterized by an extended conjugated system that encompasses the pyrido-pyrimidine core and extends to the aldehyde group. This conjugation may influence the compound's reactivity and potential interactions with biological targets. The spatial arrangement of the furylmethyl group relative to the pyrido-pyrimidine scaffold could adopt various conformations due to rotational freedom around the amine linkage, potentially affecting the compound's ability to interact with specific binding sites on biological macromolecules.
Studies on similar pyrido[2,3-d]pyrimidine derivatives have demonstrated that the nature and positioning of substituents significantly influence their pharmacological activities. For instance, compounds with specific substitution patterns have exhibited remarkable cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range . While direct data on the biological activity of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is limited, these structure-activity relationships provide valuable insights into its potential pharmacological profile.
Synthesis Methodologies
Comparative Synthetic Approaches
| Synthetic Approach | Key Reagents | Potential Advantages | Considerations |
|---|---|---|---|
| Nucleophilic Substitution | Chloro-pyrido-pyrimidine precursor, Furfurylamine | High yield, Direct introduction of amino group | Requires suitable chlorinated precursor |
| Cyclization of Pyridine Precursors | Nicotinamide derivative, Cyanoacetamide | Established methodology for similar scaffolds | May require multiple steps for functionalization |
| Formylation of Amino-pyrido-pyrimidine | Amino-pyrido-pyrimidine intermediate, Formylating agent | Selective introduction of aldehyde group | Depends on availability of amino precursor |
| Convergent Synthesis | Functionalized pyridine and pyrimidine fragments | Modular approach, Potential for diversity | Complex fragment coupling may be challenging |
The formylation of a suitable 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine intermediate would likely be a critical step in the synthesis of the target compound. Various formylation methods, such as the Vilsmeier-Haack reaction or direct formylation with formamide derivatives, could potentially be employed for this transformation.
| Potential Application | Supporting Evidence from Related Compounds | Key Structural Features that May Contribute |
|---|---|---|
| Anticancer Activity | Cytotoxicity of pyrido[2,3-d]pyrimidines against MCF-7 and HepG2 cells | Pyrido-pyrimidine core, Furylmethyl group |
| Enzyme Inhibition | PI3 kinase and phosphodiesterase inhibition by furo(thieno)[3,2-d]pyrimidines | Heterocyclic scaffold, Hydrogen bond acceptors/donors |
| Antimicrobial Activity | Antibacterial properties of condensed pyrimidines | Pyrido-pyrimidine core, Reactive aldehyde group |
| Anticonvulsant Effects | Anticonvulsant activity of amino derivatives of furo- and thieno[3,2-d]pyrimidines | Amino functionality, Heterocyclic system |
The aldehyde group in the compound provides a reactive site that could be explored for further derivatization or for potential interactions with biological targets. This functional group might participate in Schiff base formation with amino groups in proteins, potentially leading to covalent inhibition of specific enzymes or receptors.
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde would likely exhibit characteristic absorption bands for the key functional groups present in the molecule. Based on typical IR frequencies for similar functional groups, the expected major absorption bands would include:
-
N-H stretching of secondary amine: ~3300-3400 cm⁻¹
-
C-H stretching of aldehyde: ~2850-2750 cm⁻¹
-
C=O stretching of aldehyde: ~1700-1720 cm⁻¹
-
C=O stretching of amide/lactam: ~1650-1680 cm⁻¹
-
C=C and C=N stretching: ~1600-1500 cm⁻¹
-
C-O stretching of furan: ~1200-1150 cm⁻¹
These spectroscopic characteristics would be valuable for confirming the structure of the compound and monitoring its synthesis or transformations.
Current Research and Future Perspectives
Recent Developments in Pyrido-pyrimidine Research
Recent research in the field of pyrido-pyrimidine chemistry has focused on expanding the scope of their biological activities and developing structure-activity relationships to guide the design of more potent and selective compounds. Studies have demonstrated that pyrido-pyrimidine derivatives can interact with various biological targets, including enzymes involved in cell signaling and proliferation . The continued exploration of these compounds has led to the identification of promising candidates for anticancer, antimicrobial, and other therapeutic applications.
Advances in synthetic methodologies have facilitated the preparation of increasingly complex pyrido-pyrimidine derivatives with diverse substitution patterns. These developments have enabled more systematic investigations into the effects of structural modifications on biological activity, contributing to a deeper understanding of structure-activity relationships in this compound class.
Future Research Directions
Future research on 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and related compounds could explore several promising directions. One important area is the comprehensive evaluation of its biological activities, particularly its potential anticancer properties, given the demonstrated cytotoxicity of related pyrido-pyrimidine derivatives against specific cancer cell lines .
The development of efficient and scalable synthetic routes for the preparation of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its analogs would facilitate more extensive structure-activity relationship studies. The aldehyde functionality provides an opportunity for further derivatization through condensation reactions with various nucleophiles, potentially leading to a diverse array of compounds with enhanced biological activities or improved pharmacokinetic properties.
Computational studies, including molecular docking and simulation techniques, could provide valuable insights into the potential binding modes of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with specific biological targets. Such investigations could guide the rational design of optimized derivatives with enhanced potency and selectivity.
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